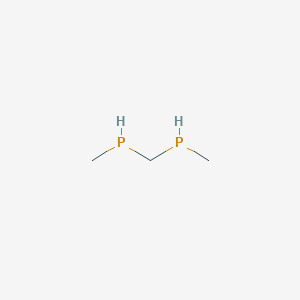
Methylenebis(methylphosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylenebis(methylphosphane) is an organophosphorus compound characterized by the presence of two methylphosphane groups connected by a methylene bridge. This compound is of significant interest in various fields of chemistry due to its unique structural and reactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylenebis(methylphosphane) can be synthesized through several methods. One common approach involves the reaction of methylphosphane with formaldehyde under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the methylene bridge between the two methylphosphane groups.
Industrial Production Methods: In an industrial setting, the production of methylenebis(methylphosphane) often involves large-scale reactions using similar principles as the laboratory synthesis. The process may include additional steps for purification and stabilization of the compound to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: Methylenebis(methylphosphane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: Methylenebis(methylphosphane) can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halides and alkylating agents can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce different phosphine derivatives.
Scientific Research Applications
Methylenebis(methylphosphane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: Methylenebis(methylphosphane) is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methylenebis(methylphosphane) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, leading to various catalytic and chemical transformations.
Comparison with Similar Compounds
Methylenebis(methylphosphane) can be compared with other similar organophosphorus compounds, such as:
Methylphosphine: A simpler compound with a single phosphine group.
Dimethylphosphine: Contains two methyl groups attached to a single phosphine.
Methylenebis(diphenylphosphane): Similar structure but with phenyl groups instead of methyl groups.
Uniqueness: Methylenebis(methylphosphane) is unique due to its methylene bridge connecting two methylphosphane groups, which imparts distinct chemical and physical properties compared to its simpler counterparts.
Properties
CAS No. |
90587-04-5 |
|---|---|
Molecular Formula |
C3H10P2 |
Molecular Weight |
108.06 g/mol |
IUPAC Name |
methyl(methylphosphanylmethyl)phosphane |
InChI |
InChI=1S/C3H10P2/c1-4-3-5-2/h4-5H,3H2,1-2H3 |
InChI Key |
DDWDTUMUNLGBMN-UHFFFAOYSA-N |
Canonical SMILES |
CPCPC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















